molecular formula C13H11ClO2 B13925163 4-(4-Chlorophenoxy)methoxybenzene

4-(4-Chlorophenoxy)methoxybenzene

Katalognummer: B13925163
Molekulargewicht: 234.68 g/mol
InChI-Schlüssel: UOYVWKGLQZYWNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Chlorophenoxy)methoxybenzene is an organic compound with the molecular formula C13H11ClO2. It is a derivative of benzene, where a methoxy group and a chlorophenoxy group are attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)methoxybenzene typically involves the reaction of 4-chlorophenol with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Chlorophenoxy)methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Using bromine in the presence of a catalyst like iron(III) bromide.

    Nitration: Using a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: Using concentrated sulfuric acid or oleum.

Major Products Formed

    Bromination: 4-(4-Bromophenoxy)methoxybenzene.

    Nitration: 4-(4-Nitrophenoxy)methoxybenzene.

    Sulfonation: 4-(4-Sulfonylphenoxy)methoxybenzene.

Wissenschaftliche Forschungsanwendungen

4-(4-Chlorophenoxy)methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-(4-Chlorophenoxy)methoxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Chlorophenoxy)methoxybenzene is unique due to the presence of both a methoxy group and a chlorophenoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C13H11ClO2

Molekulargewicht

234.68 g/mol

IUPAC-Name

1-chloro-4-(phenoxymethoxy)benzene

InChI

InChI=1S/C13H11ClO2/c14-11-6-8-13(9-7-11)16-10-15-12-4-2-1-3-5-12/h1-9H,10H2

InChI-Schlüssel

UOYVWKGLQZYWNR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OCOC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.